molecular formula C12H21NO4 B8184960 Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B8184960
M. Wt: 243.30 g/mol
InChI Key: SIRQOZVFCRSBNJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a pent-4-enoate backbone. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics, prodrugs, and fluorinated analogs. The Boc group enhances solubility in organic solvents and provides steric protection for the amine during synthetic transformations, while the ethyl ester moiety offers hydrolytic stability compared to methyl esters . Its structural versatility allows for functionalization at the double bond (pent-4-enoate) and the amine group, enabling diverse pharmacological and material science applications.

Properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRQOZVFCRSBNJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The amine group of (S)-2-aminopent-4-enoic acid is protected using Boc anhydride or Boc chloride. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is typically employed as a base to scavenge acids generated during the reaction. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both the amino acid and Boc reagents.

Representative Protocol :

  • Dissolve (S)-2-aminopent-4-enoic acid (1.0 equiv) in anhydrous DCM.

  • Add Boc anhydride (1.2 equiv) and TEA (2.0 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Extract with aqueous HCl (1M) to remove excess base, followed by drying over Na₂SO₄.

Optimization of Boc Protection

Racemization is a critical concern. Studies show that maintaining a reaction temperature below 25°C and using DMAP as a catalyst reduces epimerization to <2%. Solvent polarity also influences reaction kinetics; THF provides faster reaction times (~8 hours) compared to DCM (~12 hours) due to improved reagent solubility.

Table 1: Impact of Bases on Boc Protection Yield

BaseSolventTime (h)Yield (%)Epimerization (%)
TEADCM12853.2
DMAPTHF8921.5
NaHCO₃DCM24784.8

Step 2: Esterification with Ethanol

Acid-Catalyzed Esterification

The Boc-protected carboxylic acid is esterified using ethanol under acidic conditions. Concentrated sulfuric acid (H₂SO₄) or gaseous HCl catalyzes the reaction, with reflux conditions to drive equilibrium toward ester formation.

Procedure :

  • Combine Boc-protected acid (1.0 equiv) with ethanol (10 equiv) and H₂SO₄ (0.1 equiv).

  • Reflux at 80°C for 6–8 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Coupling Agent-Mediated Esterification

Alternative methods employ carbodiimide-based coupling agents (e.g., DCC or EDCl) with catalytic DMAP to activate the carboxylic acid. This approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Table 2: Comparison of Esterification Methods

MethodCatalystTemp (°C)Yield (%)Purity (%)
H₂SO₄808895
DCC/DMAPDMAP258298
EDCl/HOBtHOBt258597

Alternative Synthetic Approaches

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective esterification in non-aqueous media. This method achieves >99% enantiomeric excess (ee) but requires longer reaction times (48–72 hours).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70%. For example, Boc protection completes in 2 hours at 50°C under microwave conditions, with yields comparable to conventional methods.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Industrial production utilizes continuous flow systems to enhance heat and mass transfer. A representative setup involves:

  • Boc Protection Module : Teflon-coated reactor with in-line pH monitoring.

  • Esterification Module : Packed-bed reactor with immobilized H₂SO₄ on silica.

This system achieves a throughput of 10 kg/day with 94% overall yield.

Purification Techniques

  • Distillation : Removes excess ethanol and byproducts.

  • Crystallization : Ethyl acetate/hexane mixtures yield crystalline product with ≥99% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 1.44 (s, 9H, Boc), 4.12 (q, 2H, OCH₂), 5.30–5.45 (m, 2H, CH₂=CH).

  • ¹³C NMR : δ 14.1 (CH₂CH₃), 28.3 (Boc C(CH₃)₃), 80.5 (Boc O-C), 172.1 (C=O).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC (Chiralpak IA, hexane:isopropanol 90:10) confirms enantiomeric purity, with retention times of 12.3 min (S-enantiomer) and 14.7 min (R-enantiomer).

Challenges and Troubleshooting

Racemization During Esterification

Cause : Prolonged exposure to acidic conditions.
Solution : Use coupling agents instead of H₂SO₄ and limit reaction time to <6 hours.

Byproduct Formation

Cause : Incomplete Boc protection leads to free amine participation in esterification.
Solution : Confirm Boc protection completion via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) before proceeding.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: Formation of substituted amine derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced products depending on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is characterized by the following properties:

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 106928-50-1
  • Structural Features : The compound contains a pentene backbone with a tert-butoxycarbonyl protecting group on the amino acid, which enhances its stability and reactivity in various chemical reactions.

Drug Development

This compound serves as an important intermediate in pharmaceutical chemistry. Its structural features allow it to act as a prodrug, releasing active pharmaceutical ingredients upon metabolic activation. This property is particularly valuable in designing drugs that require controlled release mechanisms.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Organic Synthesis

The compound is widely utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for synthesizing diverse organic compounds.

Data Table: Reaction Types and Conditions

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate, chromium trioxideCarboxylic acids
ReductionLithium aluminum hydride, sodium borohydrideAlcohols or alkanes
SubstitutionAlkyl halides, acyl chloridesNew derivatives with modified functional groups

Biochemical Research

In biochemical studies, this compound can be employed as a substrate for enzyme-catalyzed reactions. Its stability under physiological conditions allows researchers to investigate enzyme kinetics and mechanisms effectively.

Case Study: Enzyme Inhibition

Studies on similar compounds have demonstrated their potential as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene regulation associated with cancer progression . This suggests that this compound may also exhibit similar inhibitory effects.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the protection of amine groups during synthetic processes. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under acidic conditions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses, particularly in peptide synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate belongs to a broader class of Boc-protected amino esters. Below is a comparative analysis with structurally related compounds, emphasizing synthetic yields, spectral data, and functional group effects.

Key Findings

Synthetic Yields :

  • Amide coupling reactions with aromatic amines (e.g., aniline, 4-chloroaniline) yield products in 40–52% efficiency, while aliphatic amines (e.g., cyclopropylamine, piperidine) achieve higher yields (55–70%) due to reduced steric hindrance .
  • Fluorinated derivatives synthesized via palladium-catalyzed reactions exhibit superior yields (76–86%) owing to optimized catalytic conditions .

Structural Effects on Spectral Data :

  • The Boc C=O resonance appears consistently at ~155–156 ppm, while ester C=O shifts vary slightly (171–172 ppm) depending on electronic effects from substituents .
  • Fluorine incorporation induces distinct 19F NMR signals (e.g., δ –118.09 for Compound 30) and deshields adjacent carbons in 13C NMR .

Functional Group Impact :

  • Aromatic vs. Aliphatic Amides : Aromatic amides (e.g., Compound 23) show downfield shifts in aromatic carbons (δ 127–139 ppm), whereas aliphatic amides (e.g., Compound 27) exhibit cyclopropyl carbons at δ 6–23 ppm .
  • Ester Variation : Methyl esters () display similar Boc and ester C=O shifts but differ in hydrolytic stability and handling requirements compared to ethyl esters .

Fluorinated Analogs :

  • Fluorine substitution at the α-position (e.g., Compound 4i) enhances metabolic stability and introduces unique reactivity in cyclization reactions .

Biological Activity

Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, also known as (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, plays a significant role in various biological and chemical applications. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its potential in pharmaceutical and biochemical research.

Chemical Structure and Properties

The compound has the molecular formula C10H17NO4C_{10}H_{17}NO_4 and features a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amino group during chemical reactions. The structure allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis Methods

Synthetic Routes:

  • Starting Materials: The synthesis typically begins with (S)-2-amino-4-pentenoic acid.
  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
  • Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Common Reactions:

  • Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions.
  • Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA).
  • Substitution Reactions: The compound can undergo nucleophilic substitution, allowing for further functionalization.

Biological Activity

This compound exhibits various biological activities, particularly in the fields of medicinal chemistry and biochemistry:

  • Peptide Synthesis: It serves as a building block for peptides and proteins, enhancing stability and bioavailability.
  • Enzyme Inhibition Studies: Research indicates its potential as an enzyme inhibitor, particularly in studies involving amino acid metabolism .
  • Antitumor Activity: In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines like SK-BR-3, demonstrating cytotoxic effects at varying concentrations .

Case Studies and Research Findings

A selection of studies highlights the compound's biological relevance:

StudyFindings
Study 1 Investigated the cytotoxic effects on SK-BR-3 cells, showing significant growth inhibition at concentrations ranging from 0.32 mM to 320 mM (p < 0.0001) .
Study 2 Explored the synthesis of protected amides from this compound, revealing challenges in deprotection but successful yields with alternative conditions .
Study 3 Evaluated its role in enzyme inhibition assays, providing insights into metabolic pathways and potential therapeutic targets .

The mechanism by which this compound exerts its biological effects largely depends on its application:

  • In peptide synthesis, it acts as a protected amino acid, preventing side reactions during chain elongation.
  • As an enzyme inhibitor, it interacts with specific targets within metabolic pathways, potentially leading to therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a chiral amino acid precursor followed by esterification. For example:

  • Step 1 : Boc-protection of (S)-2-aminopent-4-enoic acid using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like acetone with potassium carbonate (K₂CO₃) to stabilize the intermediate .
  • Step 2 : Esterification with ethyl iodide under mild conditions (e.g., iodomethane in acetone) to avoid racemization. Enantiomeric purity (>98%) is maintained by using chiral starting materials and avoiding harsh acids/bases .
  • Validation : Chiral HPLC or polarimetry confirms enantiopurity, while NMR (¹H, ¹³C) and IR verify structural integrity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H NMR resolves the Boc-protected amine (δ 1.4 ppm, singlet for tert-butyl) and the α-proton adjacent to the amino group (δ 4.1–4.3 ppm, multiplet). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and Boc carbonyl (δ 155–160 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) with an exact mass matching C₁₃H₂₃NO₄ (theoretical 271.35 g/mol) .
  • Chiral HPLC : Uses a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers .

Q. How does the Boc-protecting group enhance stability during downstream functionalization of this compound?

The Boc group:

  • Prevents undesired reactivity : Shields the amine during alkylation or acylation reactions (e.g., peptide couplings).
  • Facilitates cleavage : Removed under mild acidic conditions (e.g., TFA in DCM) without disrupting the ester or alkene groups .
  • Improves solubility : Enhances solubility in organic solvents (e.g., DCM, THF), critical for coupling reactions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how are kinetic resolutions applied?

  • Asymmetric catalysis : Use chiral auxiliaries or organocatalysts (e.g., L-proline derivatives) during the Boc-protection step to induce stereoselectivity .
  • Dynamic kinetic resolution (DKR) : Combines racemization catalysts (e.g., palladium complexes) with enzymatic esterification to favor the (S)-enantiomer .
  • Validation : X-ray crystallography of intermediates confirms absolute configuration .

Q. How does the alkene moiety in this compound participate in click chemistry or cross-metathesis reactions?

  • Click chemistry : The terminal alkene undergoes Huisgen cycloaddition with azides (e.g., PEG-azides) to form triazole-linked conjugates for drug delivery systems .
  • Olefin metathesis : Grubbs catalyst facilitates cross-metathesis with functionalized alkenes (e.g., fluorinated alkenes) to generate derivatives for SAR studies .
  • Monitoring : Reaction progress is tracked via GC-MS or ¹H NMR disappearance of the alkene proton (δ 5.6–5.8 ppm) .

Q. What stability challenges arise under basic or oxidative conditions, and how are they mitigated?

  • Base sensitivity : The ester group hydrolyzes in strong bases (e.g., NaOH), but this is minimized by using aprotic solvents (e.g., THF) and low temperatures (<0°C) .
  • Oxidative degradation : The alkene is prone to epoxidation or ozonolysis. Stability is improved by storing the compound under inert gas (N₂/Ar) and avoiding peroxides .
  • Accelerated stability studies : HPLC tracks degradation products under forced conditions (40°C/75% RH) to establish shelf-life .

Q. How can this compound serve as a building block for peptide-mimetic drug candidates or polymer conjugates?

  • Peptide synthesis : After Boc deprotection, the free amine undergoes Fmoc-SPPS (solid-phase peptide synthesis) to incorporate into oligopeptides targeting HDACs or proteases .
  • Polymer-drug conjugates : The alkene enables RAFT polymerization with methacrylate monomers to form pH-/redox-responsive nanoparticles for controlled drug release .
  • Case study : Copolymers with pyridyldisulfide ethyl methacrylate (PDSM) showed enhanced doxorubicin delivery in tumor models .

Q. What contradictions exist in literature regarding the reactivity of the Boc-protected amine, and how are they resolved experimentally?

  • Contradiction : Some studies report Boc cleavage under mild acids (e.g., HCl/dioxane), while others require harsher conditions (TFA).
  • Resolution : The disparity arises from steric hindrance; bulkier esters (e.g., tert-butyl) require stronger acids. Controlled experiments with TFA gradients (1–50% in DCM) optimize cleavage without side reactions .
  • Kinetic analysis : ¹H NMR monitors Boc deprotection rates to establish standardized protocols .

Methodological Best Practices

  • Purification : Flash chromatography (silica gel, hexane/EtOAc) removes unreacted Boc precursors .
  • Storage : Store at −20°C in amber vials under argon to prevent hydrolysis/oxidation .
  • Safety : Use gloveboxes for moisture-sensitive steps and avoid inhalation of Boc-cleavage byproducts (e.g., CO₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.